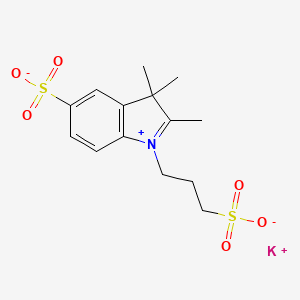

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate

Description

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate (CAS 427882-78-8) is a zwitterionic indole-based compound extensively used in the synthesis of fluorescent dyes and bioconjugation probes. Its molecular formula is C₁₄H₁₈KNO₆S₂, with a molecular weight of 399.52 g/mol . Structurally, it features a methyl-substituted indole core with two sulfonate groups: one at the 5-position of the indole ring and another on a propyl chain attached to the nitrogen atom. The potassium counterion enhances water solubility, making it suitable for aqueous applications .

The compound is synthesized via alkylation of 2,3,3-trimethyl-3H-indole-5-sulfonic acid with 1,3-propanesultone in the presence of potassium tert-butoxide, followed by purification . It appears as a purple solid with slight solubility in water and DMSO, and stability at -20°C in the dark . Its primary applications include near-infrared (NIR) fluorophores for biological imaging and intermediates for dye-protein conjugates .

Properties

IUPAC Name |

potassium;2,3,3-trimethyl-1-(3-sulfonatopropyl)indol-1-ium-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO6S2.K/c1-10-14(2,3)12-9-11(23(19,20)21)5-6-13(12)15(10)7-4-8-22(16,17)18;/h5-6,9H,4,7-8H2,1-3H3,(H-,16,17,18,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHFJPFXPGFEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18KNO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Overview and Key Intermediate Formation

The synthesis of potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate begins with the preparation of a substituted indole precursor. The core structure is derived from 2,3,3-trimethylindolenine, which undergoes sequential sulfonation and alkylation. A critical intermediate, 1,2,3,3-tetramethyl-3H-indol-1-ium , is formed via quaternization of the indole nitrogen using methylating agents such as methyl triflate . This step establishes the cationic indolenium framework necessary for subsequent sulfonate incorporation.

Key challenges at this stage include controlling regioselectivity during sulfonation and preventing over-alkylation. Studies indicate that using aprotic solvents like dimethylformamide (DMF) and maintaining temperatures below 60°C minimizes side reactions .

Introduction of the first sulfonate group at the indole’s 5-position is achieved through electrophilic aromatic sulfonation. Concentrated sulfuric acid or chlorosulfonic acid serves as the sulfonating agent, with reaction times varying between 4–12 hours depending on the stoichiometry . The reaction proceeds via a Wheland intermediate, with the electron-rich indole ring directing sulfonation to the para position relative to the nitrogen .

Table 1: Sulfonation Reaction Conditions

| Parameter | Optimal Value | Source Reference |

|---|---|---|

| Sulfonating Agent | Chlorosulfonic Acid | |

| Temperature | 0–5°C | |

| Solvent | Dichloromethane | |

| Yield | 78–85% |

Post-sulfonation, the intermediate is neutralized with aqueous potassium hydroxide to form the potassium sulfonate salt. Excess acid is removed via aqueous extraction, and the product is isolated by rotary evaporation .

Alkylation with 1,3-Propane Sultone

The sulfonatopropyl side chain is introduced via nucleophilic alkylation of the indole nitrogen using 1,3-propane sultone. This step requires anhydrous conditions to prevent hydrolysis of the sultone. In a typical procedure, the sulfonated indole intermediate is dissolved in DMF, followed by addition of 1,3-propane sultone and potassium carbonate as a base . The reaction is heated to 80–100°C for 24–48 hours to ensure complete alkylation.

Critical Considerations :

-

Stoichiometry : A 1.5:1 molar ratio of sultone to indole prevents dimerization .

-

Purification : The crude product is triturated with ethanol/isopropyl alcohol (1:1) to remove unreacted sultone, yielding a purple solid .

Counterion Exchange and Final Product Isolation

The alkylation step initially produces a sodium or mixed-cation sulfonate, necessitating counterion exchange to potassium. This is achieved by dissolving the crude product in hot deionized water and treating it with potassium iodide or potassium hexafluorophosphate . The potassium salt precipitates upon cooling and is collected via vacuum filtration.

Table 2: Characterization Data

| Property | Value | Source Reference |

|---|---|---|

| Molecular Formula | CHKNOS | |

| Molecular Weight | 399.52 g/mol | |

| Melting Point | >180°C (decomposition) | |

| Solubility | Slight in DMSO, Water | |

| (HO) | 565 nm (ε = 1.2×10 Mcm) |

Analytical Validation and Quality Control

Final product purity is verified using high-performance liquid chromatography (HPLC) with UV detection at 565 nm . Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

H NMR (DO) : δ 1.45 (s, 6H, CH), 2.10 (m, 2H, CH), 3.25 (t, 2H, NCH), 7.45–7.70 (m, 3H, aromatic) .

-

C NMR : 172.5 ppm (SO), 140.2 ppm (quaternary indole carbon) .

Mass spectrometry (ESI-MS) shows a predominant ion at m/z 360.2 corresponding to [M − K] .

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the indolinium core or the sulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonate derivatives, while substitution reactions can introduce various functional groups onto the indolinium core .

Scientific Research Applications

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a fluorescent probe.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate involves its interaction with specific molecular targets. The sulfonate groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The indolinium core can interact with proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Key Observations:

Sulfonate Group Position: The target compound’s dual sulfonate groups (indole-5-sulfonate and propyl sulfonate) enhance hydrophilicity compared to monosulfonated analogs like 1-ethyl-2,3,3-trimethyl-indolium-5-sulfonate (CAS 146368-07-2) .

Counterion Effects : The potassium salt (target) exhibits better aqueous solubility than its acid form (CAS 76578-90-0) .

Alkyl Chain Length : IRDye78, with a butyl sulfonate chain, shows red-shifted absorbance (NIR range) compared to the target compound’s propyl chain .

Biological Activity

Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate, commonly referred to as potassium trimethylindolinium sulfonate, is a synthetic compound with notable applications in biological research and potential therapeutic uses. This article delves into its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C14H18KNO6S2

- Molecular Weight : 399.52 g/mol

- CAS Number : 427882-78-8

The compound is characterized by its water-soluble nature and fluorescent properties, making it suitable for various biochemical applications.

Potassium trimethylindolinium sulfonate exhibits several biological activities including:

- Fluorescence : The compound acts as a fluorescent dye, particularly in near-infrared applications, which enhances its utility in imaging techniques.

- Antimicrobial Properties : It has shown efficacy against a range of pathogens, including bacteria and viruses, indicating potential as an antimicrobial agent .

- Cell Signaling Modulation : The compound interacts with various receptors and signaling pathways, influencing cellular responses such as apoptosis and inflammation .

Effects on Cellular Systems

The compound has been studied for its effects on different cellular systems:

- Antiviral Activity : Potassium trimethylindolinium sulfonate has demonstrated activity against several viruses including HIV and influenza virus. Its mechanism involves the inhibition of viral replication and interference with viral entry into host cells .

- Impact on Apoptosis : Research indicates that the compound can modulate apoptotic pathways by affecting Bcl-2 family proteins and caspase activation, promoting cell death in cancerous cells while sparing normal cells .

- Inflammatory Response Modulation : It has been observed to influence cytokine production in immune cells, suggesting a role in managing inflammatory diseases .

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of potassium trimethylindolinium sulfonate against HIV, researchers found that the compound significantly reduced viral load in treated cells compared to controls. The study highlighted its potential as an adjunct therapy in HIV treatment regimens.

Case Study 2: Cancer Cell Apoptosis

A separate investigation focused on the effects of the compound on breast cancer cell lines. Results indicated that treatment with potassium trimethylindolinium sulfonate led to increased apoptosis rates through the activation of caspase pathways. This suggests potential use in targeted cancer therapies.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of potassium trimethylindolinium sulfonate compared to other known compounds:

| Activity Type | Potassium Trimethylindolinium Sulfonate | Compound A | Compound B |

|---|---|---|---|

| Antiviral | Effective against HIV, Influenza | Moderate | High |

| Antimicrobial | Broad spectrum | Low | Moderate |

| Apoptosis Induction | High (in cancer cells) | Moderate | High |

| Inflammation Modulation | Significant | Low | Moderate |

Q & A

Basic: What synthetic methodologies are recommended for preparing Potassium 2,3,3-trimethyl-1-(3-sulfonatopropyl)-3H-indol-1-ium-5-sulfonate, and how can purity be ensured?

Answer:

The compound is synthesized via alkylation of 2,3,3-trimethylindolenine with 1,3-propane sultone, followed by sulfonation. Key steps include:

- Intermediate Preparation : Reacting 2,3,3-trimethylindolenine with 1,3-propane sultone in a polar solvent (e.g., DMF) at 80–100°C for 12–24 hours to form the sulfonatopropyl intermediate .

- Sulfonation : Introducing a second sulfonate group at the 5-position using chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation .

- Purification : Reverse-phase chromatography (C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) ensures >95% purity. LC-MS monitors residual reactants and byproducts .

Basic: What spectroscopic and computational tools are critical for characterizing this compound’s structure?

Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions. The indole proton (H-5) appears as a singlet at δ 7.8–8.0 ppm, while methyl groups resonate at δ 1.2–1.5 ppm. C NMR confirms sulfonate carbons at δ 45–50 ppm .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in negative mode verifies the molecular ion ([M–K]) with <2 ppm mass error .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and predict UV-Vis absorption bands, aiding assignment of experimental spectra .

Advanced: How can researchers optimize the compound’s fluorescence quantum yield for imaging applications?

Answer:

Fluorescence efficiency depends on substituent effects and solvent polarity:

- Conjugation Design : Extending the polymethine chain (e.g., Cy5/Cy7 derivatives) shifts absorption/emission to near-infrared. Maleimide-functionalized variants enable thiol-specific bioconjugation .

- Solvent Optimization : Use low-polarity solvents (e.g., DMSO) to reduce non-radiative decay. Quantum yield () is calculated via comparative analysis with Cy5 as a reference ( in PBS) .

- Aggregation Control : Add surfactants (e.g., 0.1% Tween-20) or encapsulate in liposomes to prevent self-quenching in aqueous media .

Advanced: What strategies address solubility limitations in aqueous buffers for in vitro studies?

Answer:

- Counterion Exchange : Replace potassium with tetrabutylammonium ions to enhance organic solvent solubility for stock solutions (e.g., DMSO), followed by dilution in PBS .

- pH Adjustment : Maintain pH >7.0 to deprotonate sulfonate groups, increasing hydrophilicity. Avoid acidic conditions (<5.0) to prevent precipitation .

- Co-solvent Systems : Use 10–20% PEG-400 or cyclodextrins to stabilize the compound in biological buffers without denaturing proteins .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural validation?

Answer:

- Artifact Identification : For unexpected NMR peaks, perform H-C HSQC to distinguish between genuine signals and impurities (e.g., residual solvents).

- Isotopic Purity Checks : Use HRMS to detect halogenated byproducts (e.g., bromine adducts from side reactions) .

- Crystallography : If available, single-crystal X-ray diffraction (SHELXL refinement) resolves ambiguous substituent positions. For microcrystalline samples, pair powder XRD with DFT-predicted patterns .

Advanced: What protocols ensure stability in biological media for longitudinal studies?

Answer:

- Light/Temperature Control : Store solutions in amber vials at –20°C. Avoid freeze-thaw cycles; aliquot working solutions .

- Protease Inhibition : Add 1 mM EDTA or protease inhibitor cocktails to prevent degradation in cell lysates .

- Real-Time Monitoring : Use fluorescence correlation spectroscopy (FCS) to track aggregation or photobleaching over time .

Advanced: How do structural analogs differ in reactivity, and how can this inform derivative design?

Answer:

- Sulfonamide vs. Sulfonic Acid : The sulfonamide derivative (CAS 427882-78-8) exhibits lower aqueous solubility but higher membrane permeability, making it suitable for intracellular probes .

- Cationic Modifications : Replacing potassium with ammonium ions increases mitochondrial targeting efficiency due to charge-driven accumulation .

- Functional Group Trade-offs : While carboxylate derivatives simplify conjugation, they reduce photostability compared to sulfonates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.